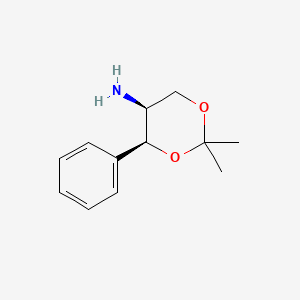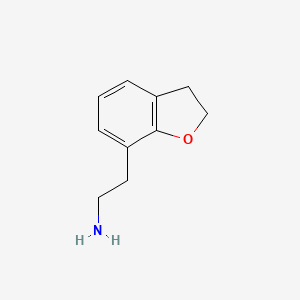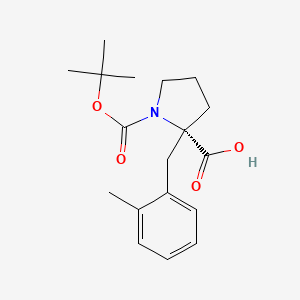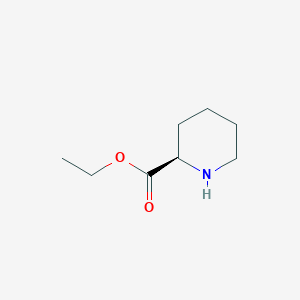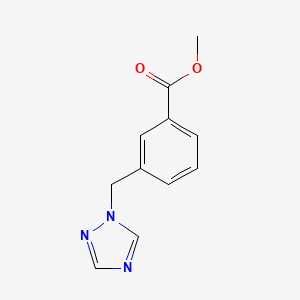![molecular formula C9H15N3 B1609600 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- CAS No. 89151-20-2](/img/structure/B1609600.png)
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-
Overview
Description
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C9H15N3. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-(4-pyridinyl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The pyridine ring in the compound allows it to interact with nucleic acids and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound, which lacks the pyridinyl group.
N-ethyl-1,2-ethanediamine: Similar structure but with an ethyl group instead of the pyridinyl group.
N-(2-aminoethyl)-1,2-ethanediamine: Contains an additional amino group.
Uniqueness
1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- is unique due to the presence of the pyridinyl group, which enhances its ability to form stable complexes with metals and interact with biological molecules. This makes it more versatile in applications compared to its similar compounds .
Properties
IUPAC Name |
N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUJTQWPMGUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428534 | |
| Record name | 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-20-2 | |
| Record name | 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
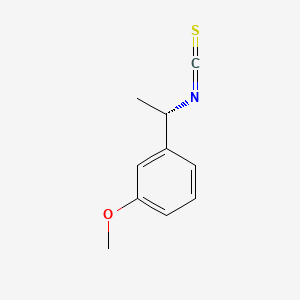
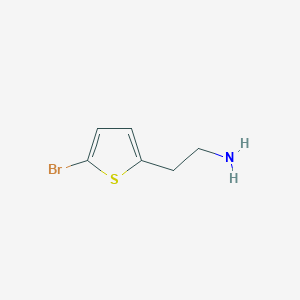
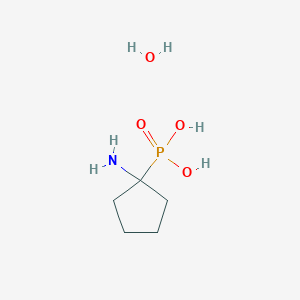
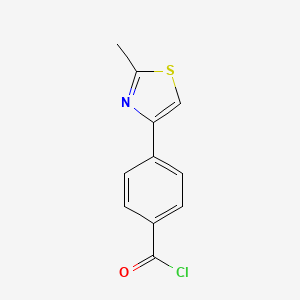
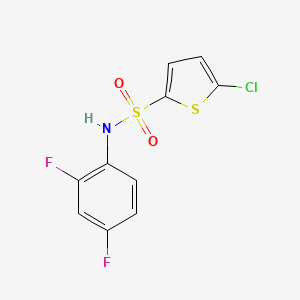
![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)
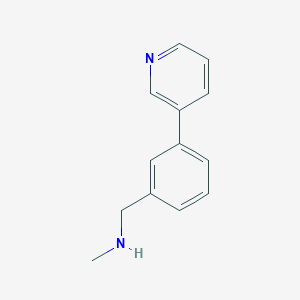
![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)
